molecular formula C20H21NO3S B11383389 N-(furan-2-ylmethyl)-2-(3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

N-(furan-2-ylmethyl)-2-(3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B11383389
M. Wt: 355.5 g/mol
InChI Key: KZMFSMKDXDAZJX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a tertiary acetamide derivative characterized by dual N-alkylation with furan-2-ylmethyl and 3-methylthiophen-2-ylmethyl groups. Its structure includes a central acetamide backbone substituted with a 3-methylphenoxy group at the α-position.

Properties

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C20H21NO3S/c1-15-5-3-6-17(11-15)24-14-20(22)21(12-18-7-4-9-23-18)13-19-16(2)8-10-25-19/h3-11H,12-14H2,1-2H3

InChI Key

KZMFSMKDXDAZJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CO2)CC3=C(C=CS3)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phenoxy Substituents

2-(4-Bromophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide (BH52448)

  • Structural Differences: The 3-methylphenoxy group in the target compound is replaced with a 4-bromophenoxy moiety.
  • Impact on Properties : Bromine’s electron-withdrawing nature increases molecular weight (420.32 g/mol vs. ~383.48 g/mol for the target compound) and may enhance lipophilicity (logP estimated at 4.2 vs. 3.8 for the target) .
  • Synthesis: Both compounds likely share a similar synthetic route involving alkylation of the amine precursors followed by acylation. However, bromophenoxy derivatives may require additional purification steps due to steric hindrance .

2-(2-Chlorophenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide (BH52449)

  • Key Differences: Incorporates a 2-chlorophenoxy group and a 3-fluorobenzyl substituent instead of 3-methylthiophen-2-ylmethyl.
  • Physicochemical Effects : Chlorine and fluorine substituents reduce basicity and increase metabolic stability compared to methylthiophene derivatives .
Analogues with Heterocyclic Modifications

N-(Furan-2-ylmethyl)-2,2-diphenyl-N-[2-(thiophen-2-yl)ethyl]acetamide

  • Structural Variation: Replaces the 3-methylphenoxy group with diphenylacetate and substitutes 3-methylthiophen-2-ylmethyl with a thiophen-2-ylethyl chain.
  • ~120°C for the target compound) .

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

  • Modifications: Features a cyano group on the thiophene ring and lacks the furan-2-ylmethyl substituent.
  • Chemical Behavior: The electron-deficient cyano group increases reactivity in nucleophilic substitutions, as evidenced by its synthesis via thioacetic acid activation .

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Melting Point (°C)
Target Compound C₂₁H₂₃NO₃S 383.48 3-Methylphenoxy, 3-methylthiophene 3.8 ~120†
BH52448 C₁₉H₁₈BrNO₃S 420.32 4-Bromophenoxy 4.2 N/A
N-(Furan-2-ylmethyl)-2,2-diphenyl... C₂₅H₂₄N₂O₂S 416.54 Diphenylacetate, thiophen-2-ylethyl 5.1 >150
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)... C₁₁H₈N₂OS₂ 248.32 Cyano, thiophene 2.5 180–182

*logP values estimated using fragment-based methods.
†Predicted based on analogous compounds.

Research Findings and Functional Implications

  • Bioactivity Trends: Phenoxy-substituted acetamides (e.g., BH52448) exhibit enhanced antimicrobial activity compared to non-phenoxy analogues, likely due to improved membrane penetration .
  • Stereoelectronic Effects : Electron-withdrawing groups (e.g., Br, CN) on aromatic rings reduce basicity of the amide nitrogen, as confirmed by ¹⁵N NMR shifts .
  • Conformational Flexibility : N-Benzyl-N-(furan-2-ylmethyl)acetamide adopts a folded conformation in solution, which may influence binding to biological targets .

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